1-(2-bromoethyl)-3'-methyl-5'-phenyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione
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Overview
Description
1-(2-bromoethyl)-3’-methyl-5’-phenyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
The synthesis of 1-(2-bromoethyl)-3’-methyl-5’-phenyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The reaction conditions typically involve refluxing in methanesulfonic acid (MsOH) under methanol (MeOH) to yield the desired indole derivative . Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and scalability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The bromoethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include acidic or basic environments, depending on the desired transformation.
Scientific Research Applications
1-(2-bromoethyl)-3’-methyl-5’-phenyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-bromoethyl)-3’-methyl-5’-phenyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar compounds to 1-(2-bromoethyl)-3’-methyl-5’-phenyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione include other indole derivatives such as:
3-(2-Bromoethyl)indole: This compound shares the bromoethyl group and indole moiety but lacks the spiro structure.
5-(1-methyl-5-(methylthio)-4-nitro-2-aryl-1H-pyrrol-3-yl)pyrimidine-triones: These compounds feature a pyrrole and pyrimidine ring system, highlighting the diversity of indole derivatives. The uniqueness of 1-(2-bromoethyl)-3’-methyl-5’-phenyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione lies in its spiro structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H20BrN3O3 |
---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
1'-(2-bromoethyl)-1-methyl-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione |
InChI |
InChI=1S/C22H20BrN3O3/c1-13-17-18(20(28)26(19(17)27)14-7-3-2-4-8-14)22(24-13)15-9-5-6-10-16(15)25(12-11-23)21(22)29/h2-10,13,17-18,24H,11-12H2,1H3 |
InChI Key |
OQGXVSRNHJSLCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(C(=O)N(C2=O)C3=CC=CC=C3)C4(N1)C5=CC=CC=C5N(C4=O)CCBr |
Origin of Product |
United States |
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